Fluorescein Alkynylamino-ATP
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Overview
Description
Fluorescein Alkynylamino-ATP is a fluorescent nucleotide analog used primarily in molecular biology for the detection of DNA. This compound is labeled with fluorescein, a dye that emits a bright green fluorescence when exposed to light, making it highly useful in various fluorescence-based assays and imaging techniques .
Scientific Research Applications
Fluorescein Alkynylamino-ATP has a wide range of applications in scientific research:
Chemistry: Used in fluorescence-based assays to study enzyme kinetics and nucleotide interactions.
Biology: Employed in DNA sequencing, labeling, and imaging to visualize nucleic acids in cells and tissues.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences or mutations.
Industry: Applied in quality control processes to ensure the integrity of DNA samples and reagents
Mechanism of Action
- Its role is to serve as a fluorescent analog of ATP, allowing researchers to track ATP levels and study cellular energy status .
- It can be exchanged with endogenous ATP within cells, enabling the study of ATP synthesis, degradation, and transport processes .
- By labeling primers with this compound, automated DNA sequencing strategies can be developed, providing sequence data similar to conventionally labeled primers .
- Impact on Bioavailability : Its fluorescent properties aid in visualization during angiography and diagnostic procedures .
- Molecular and Cellular Effects :
- Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fluorescein Alkynylamino-ATP plays a crucial role in biochemical reactions, particularly in the detection and analysis of DNA and RNA. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in terminal transferase-catalyzed labeling of DNA sequencing primers . Terminal deoxynucleotidyl transferase adds a single fluorescent ribonucleotide to the 3’ terminus of DNA sequencing primers, creating primers suitable for automated DNA sequence analysis . The interaction between this compound and terminal transferase is highly specific, allowing for precise labeling and detection of nucleic acids.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it is used to measure ATP concentrations in live human cells, providing insights into cellular energy metabolism . The fluorescent properties of this compound allow researchers to visualize ATP levels in real-time, aiding in the study of energy metabolism and its regulation within cells . This compound’s ability to track ATP levels makes it a valuable tool for understanding cellular energy dynamics and identifying potential metabolic dysfunctions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For example, it binds to nucleotide-binding sites on transport ATPases, influencing their activity . This binding interaction can either activate or inhibit the ATPase, depending on the specific context and conditions. Additionally, this compound is incorporated into DNA by terminal transferase, allowing for the fluorescent labeling of DNA sequences . These molecular interactions highlight the versatility of this compound in various biochemical applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its effectiveness as a biochemical tool. In laboratory settings, the compound’s fluorescent properties remain stable under appropriate storage conditions, ensuring consistent performance in experiments . Prolonged exposure to light or suboptimal storage conditions can lead to degradation and reduced fluorescence intensity. Long-term studies have shown that this compound maintains its functionality in both in vitro and in vivo settings, making it a reliable tool for extended research applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels and tracks biochemical processes without causing significant adverse effects . At higher doses, potential toxic effects may arise, including disruptions in cellular metabolism and function. It is essential to determine the optimal dosage for each specific application to minimize adverse effects while maximizing the compound’s utility in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. It interacts with enzymes such as terminal transferase and ATPases, influencing their activity and, consequently, the overall metabolic flux . The incorporation of this compound into DNA and RNA allows researchers to study the dynamics of nucleotide metabolism and its regulation within cells . This compound’s role in metabolic pathways provides valuable insights into cellular energy homeostasis and nucleotide turnover.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, ensuring effective labeling and detection of biochemical processes . The distribution of this compound within cells is influenced by its binding affinity to nucleotide-binding sites on various proteins, including ATPases . This targeted distribution enhances the compound’s utility in studying cellular and molecular mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus for DNA labeling or to mitochondria for studying ATP dynamics . This precise subcellular localization allows researchers to investigate specific biochemical processes within distinct cellular regions, providing a deeper understanding of cellular function and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein Alkynylamino-ATP involves the conjugation of fluorescein to an ATP molecule via an alkynylamino linker. The process typically includes the following steps:
Activation of Fluorescein: Fluorescein is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with Alkynylamino Linker: The activated fluorescein is then reacted with an alkynylamino linker to form a fluorescein-alkynylamino intermediate.
Attachment to ATP: The fluorescein-alkynylamino intermediate is finally conjugated to ATP under mild conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Fluorescein Alkynylamino-ATP primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in:
Oxidation: Under specific conditions, the fluorescein moiety can undergo oxidation, altering its fluorescence properties.
Reduction: The compound can be reduced, although this is less common in typical applications.
Substitution: The alkynylamino linker allows for further functionalization through click chemistry reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry reactions with azides yield triazole-linked derivatives .
Comparison with Similar Compounds
Fluorescein-UTP: Another fluorescent nucleotide analog used for similar applications but with uridine instead of adenosine.
Fluorescein-CTP: Similar to Fluorescein Alkynylamino-ATP but with cytidine.
Fluorescein-GTP: A guanosine analog with fluorescein labeling.
Uniqueness: this compound is unique due to its alkynylamino linker, which allows for further functionalization through click chemistry. This feature provides greater flexibility in experimental design and applications compared to other fluorescent nucleotide analogs .
Properties
IUPAC Name |
[[(2R,3R,4S,5R)-5-[4-amino-5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N6O20P3/c42-36-33-22(18-47(37(33)46-20-45-36)39-35(52)34(51)31(64-39)19-62-69(58,59)67-70(60,61)66-68(55,56)57)5-4-14-43-32(50)6-2-1-3-13-44-38(53)21-7-10-26-25(15-21)40(54)65-41(26)27-11-8-23(48)16-29(27)63-30-17-24(49)9-12-28(30)41/h7-12,15-18,20,31,34-35,39,48-49,51-52H,1-3,6,13-14,19H2,(H,43,50)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t31-,34+,35+,39-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFIASPKHCGSRA-JLRXDUNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)[C@H]5[C@H]([C@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41N6O20P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1030.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.